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Compound of Interest

Compound Name:
Lurasidone Metabolite 14283

hydrochloride

Cat. No.: B602669 Get Quote

For researchers and drug development professionals, a comprehensive understanding of the

pharmacokinetic profiles of a parent drug and its active metabolites is paramount for predicting

efficacy, safety, and potential drug-drug interactions. This guide provides a detailed comparison

of the pharmacokinetic properties of the atypical antipsychotic Lurasidone and its principal

active metabolite, ID-14283.

Lurasidone, an established therapeutic agent for schizophrenia and bipolar depression,

undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme

CYP3A4.[1][2][3] This process leads to the formation of several metabolites, with ID-14283

being one of the major active contributors to the overall pharmacological effect.[1] This

comparison delves into the available pharmacokinetic data for both compounds, outlines

common experimental protocols for their assessment, and visualizes key metabolic and

experimental pathways.

Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Lurasidone. While ID-

14283 is a major active metabolite, specific quantitative pharmacokinetic data for the isolated

compound is not readily available in the public domain. However, studies have shown that the

exposure to ID-14283 is proportional to the dose of the parent drug, Lurasidone.
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Pharmacokinetic
Parameter

Lurasidone ID-14283

Oral Bioavailability 9-19%[4] Data not available

Protein Binding ~99%[4]
High (specific percentage not

available)

Time to Peak Plasma

Concentration (Tmax)
1-3 hours[3][4] Similar to Lurasidone

Elimination Half-life (t½) 18 hours[4] Data not available

Primary Metabolizing Enzyme CYP3A4[1][2][3] N/A (as it is a metabolite)

Experimental Protocols
A thorough pharmacokinetic assessment of a drug and its metabolites involves a series of well-

defined experimental protocols. Below are methodologies commonly employed in the

pharmaceutical sciences for such evaluations.

Pharmacokinetic Study in Humans
A typical clinical pharmacokinetic study for an orally administered drug like Lurasidone involves

the following steps:

Subject Recruitment: A cohort of healthy volunteers or patients is recruited for the study.

Drug Administration: A single, fixed dose of the drug is administered to the subjects, often

after a standardized meal to control for food effects on absorption.

Blood Sampling: Blood samples are collected at predetermined time points before and after

drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

Plasma Separation: The collected blood samples are centrifuged to separate the plasma.

Bioanalysis: The concentrations of the parent drug (Lurasidone) and its metabolite (ID-

14283) in the plasma samples are quantified using a validated analytical method, such as

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
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Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key

pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and

elimination half-life.

In Vitro Plasma Protein Binding Assay
The extent of a drug's binding to plasma proteins is a critical determinant of its distribution and

availability to target tissues. A common method to assess this is equilibrium dialysis:

Preparation: A semi-permeable membrane separates a chamber containing plasma from a

chamber containing a buffer solution.

Incubation: The drug is added to the plasma chamber and the system is allowed to

equilibrate, typically over several hours at physiological temperature (37°C).

Sampling: At equilibrium, samples are taken from both the plasma and buffer chambers.

Analysis: The concentration of the drug in both samples is determined.

Calculation: The percentage of protein binding is calculated based on the difference in drug

concentration between the two chambers.

Visualizing the Pathways
To better illustrate the metabolic fate of Lurasidone and the workflow of a pharmacokinetic

study, the following diagrams are provided.
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Lurasidone

ID-14283 (Active Metabolite)

Hydroxylation of the norbornane ring

CYP3A4 Enzyme

Click to download full resolution via product page

Caption: Metabolic conversion of Lurasidone to its active metabolite ID-14283.
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Pharmacokinetic Study Workflow
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Caption: A generalized workflow for a clinical pharmacokinetic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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